Lipophilicity: A Calculated LogP of 4.486 Drives Membrane Permeability
The compound exhibits a high calculated partition coefficient (LogP) of 4.486 [1]. This value is significantly higher than that of many common carboxylic acid building blocks, indicating superior lipophilicity and an enhanced ability to cross biological membranes compared to less hydrophobic analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.486 |
| Comparator Or Baseline | Benzoic acid (LogP ~1.9) |
| Quantified Difference | LogP is approximately 2.6 units higher (over 100-fold higher partition coefficient) |
| Conditions | Calculated value |
Why This Matters
Higher lipophilicity is a key driver for passive membrane permeability and can influence the compound's suitability for targeting intracellular or CNS-related targets.
- [1] Chembase. 2-(3,4-dichlorophenyl)-2-ethylbutanoic acid. ChemBase ID: 270404. View Source
